molecular formula C15H14O4 B6332691 (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 137444-59-8

(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6332691
CAS No.: 137444-59-8
M. Wt: 258.27 g/mol
InChI Key: CCJQILWWMXROJQ-FNORWQNLSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their broad range of biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated ketone derivatives.

    Substitution: Various substituted chalcones depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its anticancer, antibacterial, and anti-inflammatory properties. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation, making it a promising candidate for drug development .

Industry

In the industrial sector, chalcone derivatives, including this compound, are used in the production of UV absorption filters, photorefractive polymers, and photosensitizers in color films. They also find applications in food technology as sweeteners and in holographic recording technology .

Mechanism of Action

The biological activity of (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one stands out due to the presence of both the furan ring and the dimethoxyphenyl group. These structural features enhance its biological activity and make it a versatile compound for various applications. The dimethoxy groups increase its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an α,β-unsaturated carbonyl system, characteristic of chalcones, which contributes to its biological activity. The presence of both a furan ring and a dimethoxyphenyl group enhances its lipophilicity and potential for cellular interaction.

Property Details
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS Number 137444-59-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The α,β-unsaturated carbonyl moiety can form covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity.
  • Apoptosis Induction : It can activate apoptotic pathways in cancer cells by modulating caspase activation.
  • Signaling Pathway Modulation : The compound influences various signaling pathways such as PI3K/Akt and MAPK, which are critical in cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. For instance:

  • In Vitro Studies : Research has shown that this compound inhibits the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines .
Cell Line IC50 (µM)
HeLa180
MDA-MB-231370
A549>100
HT-29>100

Antibacterial Activity

In addition to its anticancer properties, the compound has also been evaluated for antibacterial effects. Studies have reported that it exhibits activity against several bacterial strains, including Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth through interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays that measure cytokine production and inflammatory mediator release. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease management.

Case Studies

  • Cancer Cell Line Study : A comparative analysis was conducted on the effectiveness of this compound against different cancer cell lines. The results indicated that modifications in the methoxy groups significantly influenced antiproliferative activity .
  • Antibacterial Efficacy : In a study assessing the antibacterial properties against resistant strains of bacteria, this compound demonstrated notable effectiveness compared to conventional antibiotics .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-14-8-6-11(10-15(14)18-2)5-7-12(16)13-4-3-9-19-13/h3-10H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJQILWWMXROJQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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